

Introduction: A Versatile Ortho-Substituted Aromatic Building Block

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Compound of Interest

Compound Name: 2-Chloro-6-iodobenzaldehyde

CAS No.: 51738-07-9

Cat. No.: B1457149

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2-Chloro-6-iodobenzaldehyde, bearing the CAS number 51738-07-9, is a highly functionalized aromatic aldehyde that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—a sterically hindered aldehyde flanked by two different halogen atoms, chlorine and iodine, at the ortho positions—provides a powerful platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, characteristic reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in contemporary drug discovery and materials science. The differential reactivity between the carbon-iodine and carbon-chlorine bonds is a key feature, enabling chemists to perform sequential and highly regioselective modifications, making it an invaluable tool for creating diverse molecular libraries.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a research setting. The key data for **2-Chloro-6-iodobenzaldehyde** are summarized below.

Property	Value
CAS Number	51738-07-9[1][2][3]
Molecular Formula	C ₇ H ₄ ClIO[1]
Molecular Weight	266.46 g/mol [1]
IUPAC Name	2-chloro-6-iodobenzaldehyde[2]
SMILES	<chem>C1=CC(=C(C(=C1)I)C=O)Cl</chem> [2]
MDL Number	MFCD18393320[1]
Purity	Typically ≥97%
Appearance	Off-white to yellow solid
Storage	Store at 2-8°C, under an inert atmosphere, and protected from light.[4]

Spectroscopic Data (Predicted and Analog-Based)

While a dedicated, peer-reviewed spectral analysis for **2-Chloro-6-iodobenzaldehyde** is not readily available in the search results, its expected spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and data from analogous compounds like 2-iodobenzaldehyde and 2-chlorobenzaldehyde.[5][6][7]

- ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately δ 10.0-10.3 ppm. The aromatic region should display a complex multiplet pattern corresponding to the three protons on the benzene ring.
- ¹³C NMR (CDCl₃, 101 MHz): The carbonyl carbon of the aldehyde is expected to appear around δ 190-195 ppm. The spectrum would also show six distinct signals for the aromatic carbons, with the carbon atoms attached to the halogens exhibiting characteristic shifts.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aromatic aldehyde is expected around 1700-1720 cm⁻¹. C-H stretching vibrations for the aldehyde proton would be observed near 2850 and 2750 cm⁻¹.

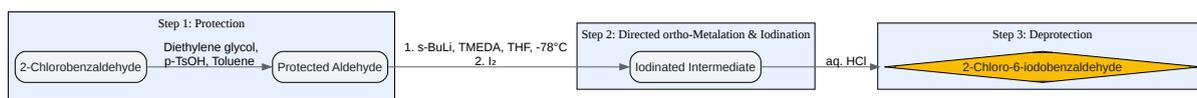
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $m/z \approx 266$, with a characteristic isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl).

Synthesis and Purification

The synthesis of **2-Chloro-6-iodobenzaldehyde** typically involves the selective halogenation and formylation of an appropriate benzene derivative. A common conceptual pathway involves the ortho-lithiation of a protected benzaldehyde or a related precursor, followed by iodination.

Illustrative Synthetic Workflow

A plausible synthetic route starts from 2-chlorobenzaldehyde, proceeding through directed ortho-metalation, a powerful strategy for regioselective functionalization.



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Caption: Synthetic workflow for **2-Chloro-6-iodobenzaldehyde**.

Detailed Experimental Protocol: Synthesis via Ortho-Iodination

This protocol is a representative procedure based on established organometallic methodologies.

- Protection of the Aldehyde:
 - To a solution of 2-chlorobenzaldehyde (1 equiv.) in toluene, add diethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the protected acetal.
- Directed ortho-Metalation and Iodination:
 - Dissolve the protected acetal (1 equiv.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 equiv.) in anhydrous THF under an argon atmosphere.
 - Cool the solution to -78 °C in a dry ice/acetone bath.
 - Add sec-butyllithium (s-BuLi) (1.3 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours.
 - Add a solution of iodine (I₂) (1.5 equiv.) in anhydrous THF dropwise.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
- Work-up and Deprotection:
 - Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to reduce excess iodine.
 - Add aqueous HCl (e.g., 2 M) and stir vigorously to hydrolyze the acetal.
 - Extract the product with ethyl acetate or dichloromethane.
 - Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure **2-Chloro-6-iodobenzaldehyde**.

Chemical Reactivity and Key Transformations

The synthetic utility of **2-Chloro-6-iodobenzaldehyde** stems from the differential reactivity of its three functional groups.

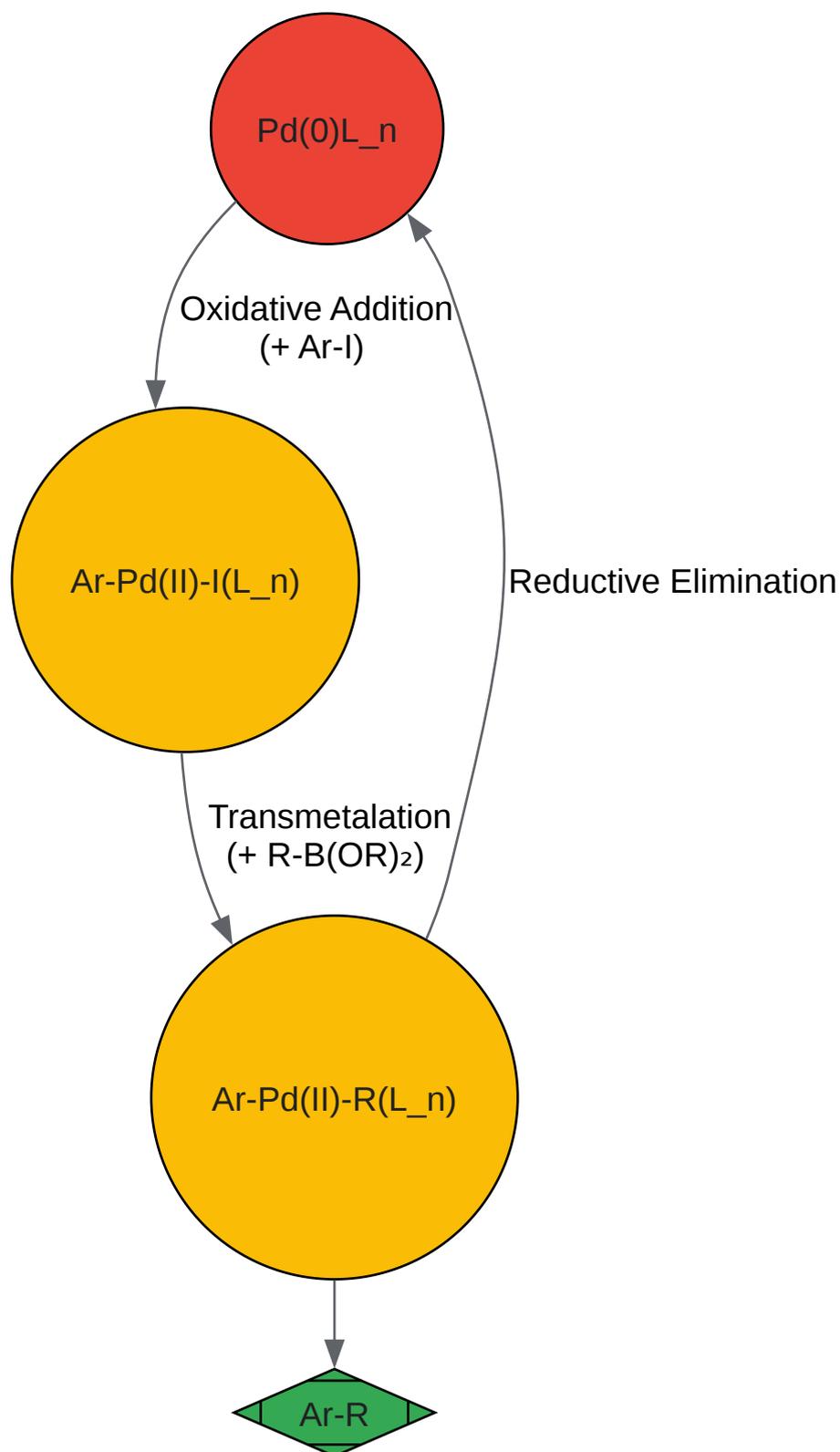
- **Aldehyde Group:** The carbonyl group is a site for nucleophilic attack and condensation reactions. It readily participates in transformations such as Wittig reactions, reductive aminations, and the formation of imines and hydrazones.[8][9]
- **Carbon-Iodine Bond:** The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This allows for selective functionalization at the C2 position.
- **Carbon-Chlorine Bond:** The C-Cl bond is more robust and typically requires more forcing conditions (e.g., specific ligands, higher temperatures) to react in cross-coupling reactions. This enables a second, different coupling reaction to be performed after the iodine has been substituted.

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Utility

The ability to selectively engage the C-I bond makes this reagent a prime substrate for sequential cross-coupling strategies.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[10] Due to the high reactivity of the C-I bond, **2-Chloro-6-iodobenzaldehyde** can be selectively coupled with various boronic acids or esters at the iodine-bearing position under mild conditions.[11][12]



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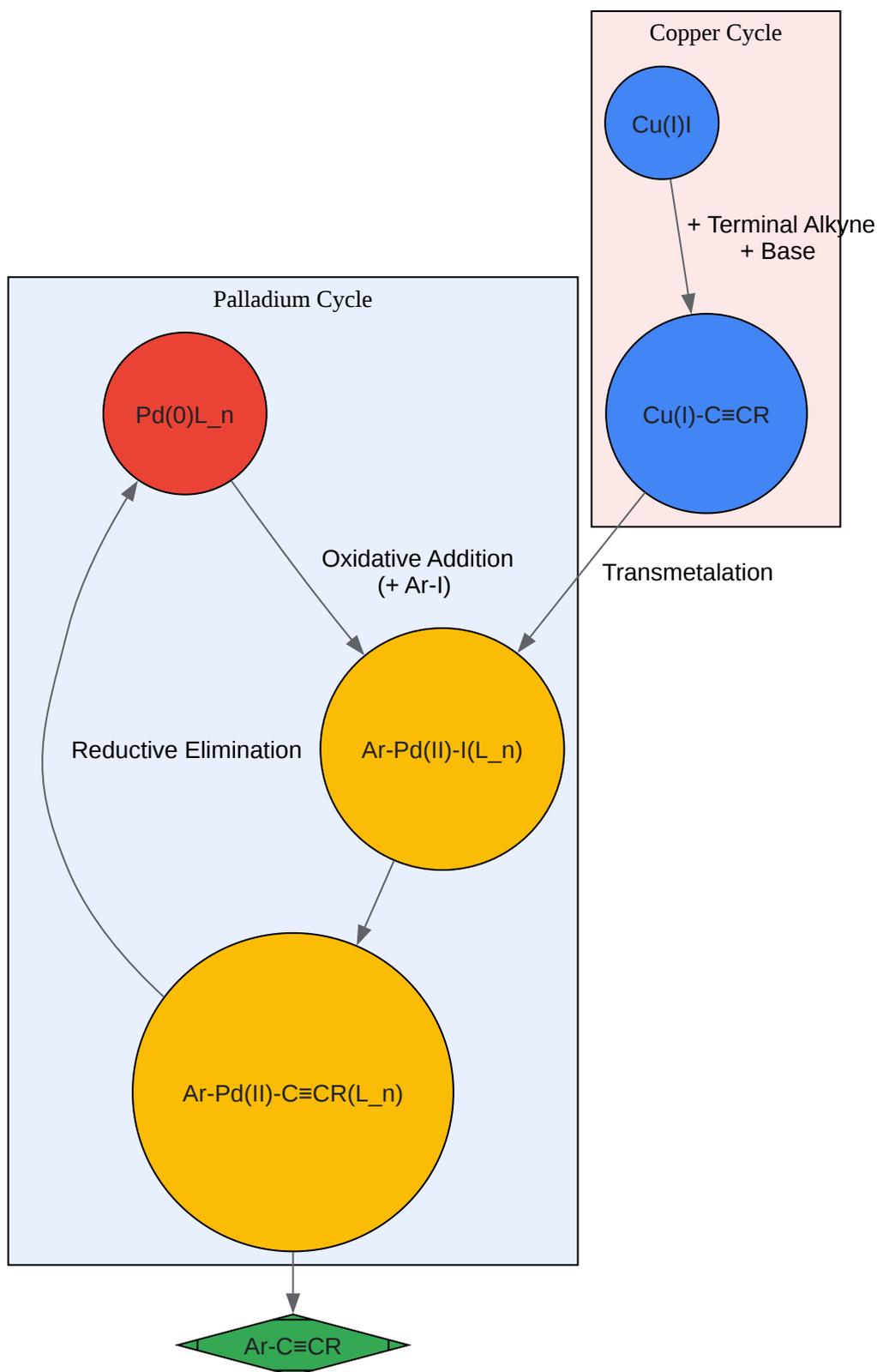
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Selective Suzuki-Miyaura Coupling:

- **Reaction Setup:** To a flame-dried Schlenk flask under an argon atmosphere, add **2-Chloro-6-iodobenzaldehyde** (1 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2-3 equiv.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
- **Reaction Execution:** Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up:** Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 2-chloro-6-arylbenzaldehyde product.

2. Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. [13] This reaction provides an efficient route to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry and materials science.



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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Representative Protocol for Selective Sonogashira Coupling:

- **Reaction Setup:** In a Schlenk flask under argon, combine **2-Chloro-6-iodobenzaldehyde** (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
- **Solvent and Reagent Addition:** Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. Add the terminal alkyne (1.2-1.5 equiv.).
- **Reaction Execution:** Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
- **Work-up:** Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine.
- **Purification:** Dry the organic layer, concentrate, and purify by flash chromatography to yield the 2-chloro-6-alkynylbenzaldehyde product.

Applications in Drug Discovery and Advanced Materials

The ortho-halo-substituted benzaldehyde motif is a key structural element in a variety of pharmacologically active compounds. The ability to introduce diverse substituents at the 2- and 6-positions via sequential cross-coupling allows for the systematic exploration of structure-activity relationships (SAR). This building block is particularly valuable for synthesizing:

- **Conformationally Restricted Biaryls:** The steric bulk of the ortho-substituents can induce atropisomerism or restrict rotation around the aryl-aryl bond, which can be crucial for locking a molecule into a bioactive conformation.
- **Heterocyclic Scaffolds:** The aldehyde functionality serves as a convenient handle for cyclization reactions, enabling the synthesis of a wide range of fused heterocyclic systems, which are prevalent in medicinal chemistry.
- **Molecular Probes and Materials:** The introduction of fluorescent or electronically active groups via cross-coupling can lead to the development of novel sensors, probes, and

organic electronic materials.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when handling **2-Chloro-6-iodobenzaldehyde**. Safety information for structurally related compounds provides a strong basis for its handling protocol.^{[14][15][16][17][18]}

Hazard Category	GHS Classification (Anticipated)	Precautionary Statements (Anticipated)
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.	P261, P264, P270, P271, P280
Skin Corrosion/Irritation	Causes skin irritation. ^[5]	P302+P352, P332+P313
Eye Damage/Irritation	Causes serious eye irritation. ^[5]	P305+P351+P338, P337+P313
Respiratory Irritation	May cause respiratory irritation. ^[5]	P304+P340, P312

Handling:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry, and dark place.^[4]

- Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation of the aldehyde.

Conclusion

2-Chloro-6-iodobenzaldehyde is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The pronounced difference in the reactivity of the C-I and C-Cl bonds in palladium-catalyzed reactions allows for controlled, stepwise molecular elaboration. This feature, combined with the reactivity of the aldehyde group, makes it a powerful tool for medicinal chemists and materials scientists engaged in the synthesis of complex, highly functionalized molecules. A firm grasp of its properties, reactivity, and handling requirements enables researchers to fully exploit its synthetic potential.

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